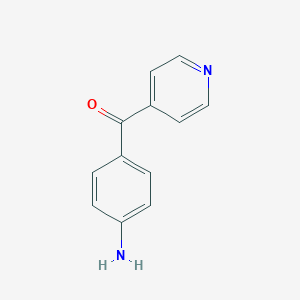

(4-Aminophenyl)(pyridin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVZARAUVKUVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350775 | |

| Record name | (4-Aminophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170893-64-8 | |

| Record name | (4-Aminophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Aminophenyl Pyridin 4 Yl Methanone

Established Synthetic Pathways for (4-Aminophenyl)(pyridin-4-yl)methanone and its Analogs

The synthesis of this compound and related compounds can be approached through several strategic pathways. These methods often involve the formation of the central ketone bridge between the aminophenyl and pyridinyl rings and may include the use of chalcone intermediates for the synthesis of heterocyclic derivatives.

Approaches Utilizing Chalcone Intermediates for Pyrazoline Derivatives Containing the (Pyridin-4-yl)methanone Moiety

One of the important applications of ketones in organic synthesis is their conversion to α,β-unsaturated ketones, commonly known as chalcones. These chalcones can then serve as precursors for the synthesis of various heterocyclic compounds, including pyrazolines. The synthesis of pyrazoline derivatives from chalcones is a well-established method that typically involves a cyclocondensation reaction with hydrazine or its derivatives. dergipark.org.trummada.ac.id

The general synthetic scheme involves two main steps:

Claisen-Schmidt Condensation to form Chalcones: This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. nih.gov To generate a chalcone containing the (pyridin-4-yl)methanone moiety, one could envision the reaction of a suitably protected 4-aminoacetophenone with pyridine-4-carbaldehyde, or alternatively, the reaction of 4-acetylpyridine with a protected 4-aminobenzaldehyde.

Cyclization to form Pyrazolines: The resulting chalcone, an α,β-unsaturated carbonyl compound, can then be reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in the presence of an acid or base catalyst to yield the corresponding pyrazoline. ummada.ac.id This cyclization proceeds via a Michael addition followed by intramolecular condensation.

The yields of pyrazoline synthesis from chalcones can be quite variable, generally ranging from moderate to good, depending on the specific substrates and reaction conditions employed. nih.gov

Reaction Pathways Involving Aminophenyl and Pyridinyl Precursors

The direct synthesis of this compound can be conceptually approached through the coupling of aminophenyl and pyridinyl precursors. A common method for the formation of diaryl ketones is the Friedel-Crafts acylation reaction. However, the direct Friedel-Crafts acylation of aniline with an activated pyridine-4-carboxylic acid derivative (like isonicotinoyl chloride) is problematic. The amino group of aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation. doubtnut.comquora.comquora.com This interaction deactivates the aromatic ring towards electrophilic substitution.

To circumvent this issue, a protection-acylation-deprotection strategy is a viable pathway:

Protection of the Amino Group: The amino group of an aniline derivative is first protected, for example, as an acetanilide. This reduces its basicity and directs the acylation to the para position.

Friedel-Crafts Acylation: The protected aniline is then acylated with isonicotinoyl chloride in the presence of a Lewis acid catalyst.

Deprotection: The protecting group is subsequently removed to yield the desired this compound.

An alternative approach involves the reduction of a nitro precursor. This method would entail the synthesis of (4-Nitrophenyl)(pyridin-4-yl)methanone, followed by the reduction of the nitro group to an amino group. The reduction of a nitro group can be achieved using various reagents, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) or through catalytic hydrogenation. google.comsemanticscholar.org

A patent describing the preparation of 4-aminobenzoyl-N-(4-aminobenzoyl) amine mentions the reduction of a nitro group using iron powder in a solvent system of DMF-H₂O or DMSO-H₂O at temperatures ranging from 80-150 °C. google.com A similar strategy could be applicable for the synthesis of the target molecule.

Comparison of Synthetic Efficiencies and Yield Optimization Strategies

The efficiency of the synthetic pathways to this compound and its derivatives is highly dependent on the chosen route and the optimization of reaction conditions.

| Synthetic Pathway | Key Steps | Potential Advantages | Potential Challenges & Optimization |

| Chalcone to Pyrazoline Route | Claisen-Schmidt condensation, Cyclization with hydrazine | Access to a diverse range of pyrazoline derivatives. | Yields can be variable; optimization of base/acid catalyst and reaction time is crucial. |

| Protection-Acylation-Deprotection | Amine protection, Friedel-Crafts acylation, Deprotection | Circumvents the issue of catalyst deactivation by the amino group. | Adds steps to the synthesis; requires careful selection of protecting groups and optimization of acylation and deprotection conditions. |

| Nitro Reduction Route | Synthesis of nitro precursor, Reduction of nitro group | Can be a high-yielding final step. | The synthesis of the nitro precursor might be multi-step; optimization of the reduction conditions (reagent, catalyst, temperature) is necessary to maximize yield and purity. |

Advanced Derivatization Strategies for this compound

The presence of two reactive sites, the amino group on the phenyl ring and the nitrogen atom within the pyridine (B92270) ring, makes this compound an excellent candidate for further derivatization to create a library of compounds for various research applications.

Modifications at the Aminophenyl Moiety for Enhanced Research Applications

The primary amino group of the aminophenyl moiety is a key handle for a wide range of chemical transformations. Derivatization at this position can be used to introduce new functional groups, alter the electronic properties of the molecule, or attach it to larger molecular scaffolds.

One common derivatization strategy is the acylation of the amino group to form amides. This can be achieved by reacting the parent compound with various acylating agents such as acid chlorides or anhydrides. This modification can be used to introduce a variety of substituents with different steric and electronic properties.

Another important derivatization is the use of the amino group in coupling reactions to form Schiff bases or to participate in the synthesis of heterocyclic rings. For instance, the amino group can be used as a nucleophile in reactions with carbonyl compounds or in cyclization reactions to build more complex molecular architectures.

Furthermore, derivatization of the aminophenyl moiety with tags that enhance analytical detection has been explored for other aminophenyl compounds. For example, N-(4-aminophenyl)piperidine has been used as a derivatization agent to improve the detection of organic acids in mass spectrometry by increasing their proton affinity. rowan.edu A similar concept could be applied by modifying the amino group of the target compound to facilitate its detection and quantification in various assays.

Functionalization of the Pyridinyl Ring for Tailored Reactivity

The pyridine ring, being an electron-deficient aromatic system, offers distinct opportunities for functionalization. The nitrogen atom in the pyridine ring can be targeted for N-alkylation or N-oxidation, which can significantly alter the electronic properties and reactivity of the ring system.

Direct C-H functionalization of the pyridine ring is a more advanced strategy that allows for the introduction of substituents at specific positions. While the pyridine ring is generally less reactive towards electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur, particularly if there are leaving groups at the 2- or 4-positions.

Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions of the pyridine ring, provided a suitable halo-substituted precursor is used. Rh(I)-catalyzed direct arylation of pyridines has also been developed, offering a more atom-economical approach to C-H functionalization. nih.gov

The functionalization of the pyridine ring can be tailored to modulate the biological activity or the material properties of the resulting derivatives. For instance, the introduction of specific substituents can influence the binding affinity of the molecule to a biological target or alter its photophysical properties.

Strategic Derivatization for Spectroscopic and Chromatographic Analysis of this compound

For the accurate and sensitive analysis of this compound in various matrices, derivatization techniques are often employed to enhance its detectability in spectroscopic and chromatographic methods. These strategies typically target the reactive primary amino group or the ketone functionality of the molecule.

Derivatization for High-Performance Liquid Chromatography (HPLC):

The primary amino group of this compound is a prime target for derivatization to improve its detection in HPLC, particularly with UV-Visible or fluorescence detectors. The introduction of a chromophore or fluorophore can significantly enhance the molar absorptivity or induce fluorescence, thereby lowering the limits of detection. nih.govlibretexts.orgnih.gov

Common derivatizing reagents for primary aromatic amines include:

Dansyl chloride: Reacts with the amino group to form a highly fluorescent sulfonamide derivative, enabling sensitive detection by fluorescence spectroscopy. nih.gov

Benzoyl chloride: Introduces a benzoyl group, which enhances the UV absorbance of the molecule. nih.gov

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. nih.gov

9-fluorenylmethyl chloroformate (FMOC): This reagent is widely used to create highly fluorescent derivatives of primary and secondary amines. nih.gov

The choice of derivatization reagent depends on the desired sensitivity and the available detection system. The stability of the resulting derivative is also a crucial factor to consider for reliable quantification. nih.gov

Interactive Data Table: HPLC Derivatization Reagents for Primary Aromatic Amines

| Derivatizing Reagent | Functional Group Targeted | Detection Method | Advantages |

| Dansyl chloride | Primary Amino | Fluorescence | High sensitivity, stable derivatives |

| Benzoyl chloride | Primary Amino | UV-Visible | Enhanced UV absorbance, simple reaction |

| o-Phthaldialdehyde (OPA) | Primary Amino | Fluorescence | Rapid reaction, suitable for automation |

| 9-fluorenylmethyl chloroformate (FMOC) | Primary Amino | Fluorescence | High fluorescence quantum yield |

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. While the primary amino group can be targeted, the ketone functionality of this compound offers another avenue for derivatization.

A common strategy for ketones is the formation of oximes, which are more volatile and exhibit favorable chromatographic behavior. A particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.govresearchgate.net The resulting PFBHA-oxime derivative is highly volatile and can be sensitively detected by GC-MS, especially in the negative chemical ionization (NCI) mode due to the presence of the electron-capturing pentafluorobenzyl group. nih.govresearchgate.net

Interactive Data Table: GC-MS Derivatization Reagent for Ketones

| Derivatizing Reagent | Functional Group Targeted | Detection Method | Advantages |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | GC-MS (especially NCI) | Increased volatility, high sensitivity in NCI mode |

Sustainable Chemistry Principles in the Synthesis of this compound

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety. The synthesis of this compound can be approached with these principles in mind, particularly concerning the choice of catalysts, solvents, and reaction conditions.

Greener Friedel-Crafts Acylation:

The Friedel-Crafts acylation, a potential key step in the synthesis of this compound, traditionally employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste. sigmaaldrich.com Green chemistry approaches to this reaction focus on the use of catalytic and more environmentally benign alternatives.

Heterogeneous Catalysts: Utilizing solid acid catalysts such as zeolites, clays, or supported acids can simplify product purification and allow for catalyst recycling, thereby reducing waste.

Greener Solvents: Replacing hazardous chlorinated solvents with more sustainable alternatives is a key goal. Deep eutectic solvents (DES), for instance, can act as both the solvent and the catalyst in Friedel-Crafts acylations, offering a recyclable and often less toxic reaction medium. rsc.org

Metal- and Halogen-Free Methodologies: The use of reagents like methanesulfonic anhydride can promote Friedel-Crafts acylations without the need for metal or halogen-containing catalysts, leading to a cleaner reaction profile and simpler work-up procedures. organic-chemistry.orgacs.orgacs.org

Sustainable Grignard Reactions:

Should a Grignard reaction be employed in the synthesis, there are also opportunities to incorporate green chemistry principles. Traditional Grignard reactions require strictly anhydrous conditions and often use volatile and flammable ether solvents.

Mechanochemistry: Recent advancements have shown that Grignard reagents can be prepared using ball-milling with significantly reduced amounts of solvent. soton.ac.ukhokudai.ac.jpsciencedaily.com This mechanochemical approach can be performed in the presence of air and with minimal solvent, drastically reducing waste and improving safety. hokudai.ac.jpsciencedaily.com

Aqueous Conditions: For certain applications, zinc-mediated Barbier-type reactions in aqueous media can be a greener alternative to traditional Grignard reactions, avoiding the need for anhydrous organic solvents. beyondbenign.org

By integrating these sustainable chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.

Advanced Spectroscopic and Analytical Characterization Methodologies in the Research of 4 Aminophenyl Pyridin 4 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "(4-Aminophenyl)(pyridin-4-yl)methanone," providing detailed information about the hydrogen and carbon skeletal framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-aminophenyl and pyridin-4-yl rings. The protons on the aminophenyl ring, being in different chemical environments relative to the amino and carbonyl groups, would likely appear as doublets. Similarly, the protons on the pyridine (B92270) ring would also present as doublets due to their positions relative to the nitrogen atom and the carbonyl bridge. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for pyridine, a key component of the target molecule, shows characteristic chemical shifts for its carbon atoms. Specifically, the C2 and C6 carbons appear at approximately 150 ppm, the C3 and C5 carbons at around 124 ppm, and the C4 carbon at about 136 ppm testbook.com. For "this compound," the carbonyl carbon is expected to appear significantly downfield. The carbon atoms of the aminophenyl ring would also have characteristic shifts influenced by the amino and carbonyl substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the Pyridine Moiety

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2' | ~150 |

| C3' | ~124 |

| C4' | ~136 |

| C5' | ~124 |

| C6' | ~150 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound" by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of the closely related compound, (4-aminophenyl)(phenyl)methanone, provides valuable reference points for the expected vibrational frequencies. Key absorptions would include:

N-H Stretching: The amino group (NH₂) is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the ketone will exhibit a strong, sharp absorption band, generally between 1630-1680 cm⁻¹.

C=C and C=N Stretching: The aromatic rings will display characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C=N stretching of the pyridine ring is also expected in this range researchgate.net.

C-N Stretching: The stretching vibration of the aryl-N bond is anticipated in the 1250-1360 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Carbonyl (C=O) | Stretching | 1630-1680 |

| Aromatic (C=C) | Stretching | 1400-1600 |

| Pyridine (C=N) | Stretching | 1400-1600 |

| Aryl-N (C-N) | Stretching | 1250-1360 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For "this compound" (molecular formula C₁₂H₁₀N₂O), the molecular weight is 198.22 g/mol bldpharm.comabcr.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group. Key fragment ions would be expected at:

m/z 120: Corresponding to the [C₇H₆NO]⁺ fragment, resulting from the loss of the aminophenyl radical.

m/z 105: Corresponding to the [C₅H₄NCO]⁺ fragment.

m/z 92: Corresponding to the [C₆H₆N]⁺ fragment from the aminophenyl moiety.

m/z 78: Corresponding to the pyridine ring fragment [C₅H₄N]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system, encompassing the two aromatic rings and the carbonyl group, will give rise to intense π → π* transitions. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzophenone (B1666685). The lone pair of electrons on the nitrogen and oxygen atoms can also lead to weaker n → π* transitions. Studies on related compounds containing pyridine moieties show characteristic absorptions that can be influenced by solvent and substitution researchgate.netnih.gov.

X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination

Electrochemical Characterization Approaches

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of "this compound". The presence of the electroactive amino group and the pyridine ring suggests that the compound can undergo oxidation and reduction processes. The oxidation potential would be associated with the electron-donating amino group, while the reduction would likely involve the pyridine ring and the carbonyl group. While specific data for the target compound is not available, studies on similar molecules like 4-(hydroxymethyl) pyridine show that the pyridine moiety is electrochemically active researchgate.net. The electrochemical behavior would be dependent on the pH and the solvent system used.

Chromatographic Methods (e.g., SFC-MS, TLC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of "this compound".

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to monitor reaction progress and assess the purity of a sample. The retention factor (Rf) value is dependent on the stationary phase (e.g., silica gel) and the mobile phase (e.g., a mixture of ethyl acetate and hexane). For compounds with similar polarity, Rf values can provide a good indication of purity. For instance, in a 1:1 (v/v) hexane-ethyl acetate system, a related compound had an Rf value of 0.3 rsc.org.

Column Chromatography: For purification on a larger scale, column chromatography using silica gel is a standard method. The choice of eluent, typically a gradient of non-polar and polar solvents like hexane and ethyl acetate, is crucial for effective separation of the desired compound from impurities rsc.org.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This technique offers a powerful combination of the high separation efficiency of SFC with the sensitive detection and identification capabilities of MS. It is particularly useful for the analysis and purification of polar compounds like "this compound".

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations focusing specifically on the compound This compound (CAS No. 170893-64-8) are not present in the accessible research data. While the methodologies outlined in the query—such as Density Functional Theory (DFT), Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) studies, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping—are widely used for characterizing similar chemical structures, specific studies applying these techniques to this compound could not be located.

Therefore, it is not possible to provide the requested detailed research findings, data tables, and in-depth analysis for each specified subsection for this particular compound. The generation of scientifically accurate content as per the strict outline provided is contingent on the existence of published research, which appears to be unavailable for this specific molecule.

Coordination Chemistry of 4 Aminophenyl Pyridin 4 Yl Methanone and Its Metal Complexes

Ligand Design Principles Based on Aminophenyl and Pyridinyl Functionalities

The design of ligands based on aminophenyl and pyridinyl functionalities, such as in (4-Aminophenyl)(pyridin-4-yl)methanone, is guided by several key principles in coordination chemistry. These principles allow for the prediction and control of the formation and properties of the resulting metal complexes.

A fundamental concept is the Hard and Soft Acids and Bases (HSAB) theory. libretexts.orgwikipedia.org This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft". libretexts.orgwikipedia.org Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. wikipedia.orgtamu.edu Similarly, hard bases are small, highly electronegative, and weakly polarizable, whereas soft bases are larger, less electronegative, and highly polarizable. The core tenet of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids with soft bases, leading to more stable complexes. wikipedia.orgtamu.edu In this compound, the pyridinyl nitrogen is considered a borderline base, while the aminophenyl nitrogen is softer. wikipedia.org This allows for selective coordination with a range of transition metals, which often fall into the borderline or soft acid categories. latech.edu For instance, ions like Fe²⁺, Co²⁺, and Ni²⁺ are considered borderline acids. wikipedia.orglatech.edu

The presence of both pyridinyl and amino groups offers versatile coordination modes. The ligand can act as a monodentate donor, typically through the more basic pyridinyl nitrogen. It can also function as a bridging ligand, connecting two metal centers. This bridging capability is crucial in the formation of coordination polymers. The geometry of the ligand, with its two potential donor sites separated by a rigid benzophenone (B1666685) core, influences the structure of these polymers, which can range from one-dimensional chains to more complex three-dimensional networks.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality. Common methods include slow evaporation, diffusion, and hydrothermal synthesis to obtain crystalline materials suitable for single-crystal X-ray diffraction. researchgate.netnih.gov

A general synthetic procedure involves dissolving the metal salt (e.g., nitrates, chlorides, or perchlorates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)) and the this compound ligand in a polar solvent such as methanol, ethanol, or acetonitrile. The mixture is then stirred, sometimes with gentle heating, to facilitate the coordination reaction. Single crystals can often be grown by allowing the solvent to evaporate slowly at room temperature.

Table 1: Examples of Synthesized Transition Metal Complexes with Pyridyl-Based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Synthetic Method |

|---|---|---|---|

| Co(II) | Aminopyridinate | Distorted trigonal bipyramidal and tetrahedral | Salt metathesis |

| Ni(II) | 2-pyridyl ketone Schiff base | Distorted octahedron | Solution-based reaction |

| Cu(II) | 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Square planar | Reflux in ethanol |

Characterization of the resulting complexes is carried out using a variety of analytical techniques. Elemental analysis provides the empirical formula of the compound. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridinyl and carbonyl groups. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. ncl.ac.uk Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to study the thermal stability of the complexes and to determine the presence of solvent molecules in the crystal lattice. researchgate.net

Spectroscopic and Magnetic Investigations of Coordination Environments and Geometries

Spectroscopic and magnetic studies provide valuable insights into the electronic structure and coordination environment of transition metal complexes containing this compound.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of these complexes exhibit d-d transitions and charge-transfer bands. The positions and intensities of the d-d bands are indicative of the coordination geometry around the metal ion. For instance, Co(II) complexes often display characteristic absorptions in the visible region that can distinguish between tetrahedral and octahedral geometries. researchgate.net For Cu(II) complexes, the d-d transition energy is sensitive to the ligand field strength and the degree of distortion from ideal geometries.

Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complex, which arises from the unpaired electrons in the d-orbitals of the transition metal ion. uomustansiriyah.edu.iqunacademy.com The measured magnetic moment can confirm the oxidation state and spin state (high-spin or low-spin) of the metal center. unacademy.comresearchgate.net For example, a high-spin octahedral Co(II) complex (d⁷ configuration) is expected to have a magnetic moment significantly above the spin-only value due to orbital contributions. researchgate.net Temperature-dependent magnetic susceptibility measurements can also reveal the presence of magnetic exchange interactions in polynuclear complexes.

Table 2: Typical Magnetic Moments for High-Spin First-Row Transition Metal Ions

| Metal Ion | d-electron configuration | Number of Unpaired Electrons | Spin-only Magnetic Moment (µs) in B.M. |

|---|---|---|---|

| Ti(III) | d¹ | 1 | 1.73 |

| V(III) | d² | 2 | 2.83 |

| Cr(III) | d³ | 3 | 3.87 |

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(II) | d⁶ | 4 | 4.90 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). nih.gov The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the coordination environment and the nature of the metal-ligand bonds. ethz.ch For Cu(II) complexes, the g-tensor values can be used to determine the ground electronic state and to infer the geometry of the complex. researchgate.netmdpi.com For example, in an axially symmetric environment, the relationship between g∥ and g⊥ can distinguish between an elongated or compressed octahedral geometry. researchgate.net

Theoretical Studies on Metal-Ligand Bonding and Electronic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the metal-ligand bonding and electronic properties of coordination complexes. researchgate.netbiointerfaceresearch.com

Computational Prediction of Properties: DFT calculations can be used to optimize the geometry of the complexes and to predict various spectroscopic and magnetic properties. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, which can then be compared with the experimental UV-Vis spectra to aid in the assignment of the observed transitions. researchgate.net Similarly, the g-tensor and hyperfine coupling constants for EPR spectroscopy can be calculated, providing a valuable tool for interpreting experimental EPR data. mdpi.com These computational methods allow for a detailed analysis of the electronic structure and can help to rationalize the observed physical properties of the complexes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Iron(II) |

| Titanium(III) |

| Vanadium(III) |

| Chromium(III) |

Supramolecular Chemistry and Advanced Material Applications of 4 Aminophenyl Pyridin 4 Yl Methanone

Design and Assembly of Supramolecular Architectures Utilizing the Compound as a Building Block

(4-Aminophenyl)(pyridin-4-yl)methanone is a molecule of significant interest in supramolecular chemistry due to its distinct functional groups that facilitate non-covalent interactions. The molecule comprises a 4-aminophenyl ring (an electron-rich aromatic system with a hydrogen bond donor), a pyridin-4-yl ring (an electron-deficient aromatic system with a hydrogen bond acceptor), and a central ketone linker (a hydrogen bond acceptor). This unique combination of features allows it to act as a versatile building block, or tecton, for the programmed assembly of complex, ordered supramolecular architectures. The formation of these assemblies is governed by a combination of directional hydrogen bonds and aromatic stacking interactions, leading to a variety of structural motifs, from simple chains and dimers to more intricate layered networks. nih.govnih.gov

The predictable and directional nature of hydrogen bonding is a primary driver in the self-assembly of systems containing this compound. The primary amine (-NH₂) on the aminophenyl moiety serves as an effective hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group act as hydrogen bond acceptors. mdpi.com This functionality allows for the formation of robust intermolecular connections, such as N-H···N(pyridine) and N-H···O=C synthons, which are fundamental in crystal engineering. nih.govmdpi.com These interactions can guide the molecules to form one-dimensional chains, two-dimensional sheets, or three-dimensional networks. nih.gov

| Interaction Type | Donor Group | Acceptor Group | Potential Supramolecular Motif |

| Hydrogen Bond | Amino (-NH₂) | Pyridinyl (N) | Chains, Dimers |

| Hydrogen Bond | Amino (-NH₂) | Carbonyl (C=O) | Dimers, Sheets |

| π-π Stacking | 4-Aminophenyl Ring (π-donor) | Pyridin-4-yl Ring (π-acceptor) | Stacked Columns, Layers |

While this compound is an achiral molecule, it can be utilized in the formation of chiral supramolecular assemblies. This phenomenon, known as spontaneous resolution or chiral induction, can occur through several mechanisms. Research has shown that achiral molecules, including pyridine derivatives, can self-assemble into helical or other chiral structures without the influence of any external chiral source. nih.gov This process is often cooperative and can result in conglomerates of homochiral crystals.

Alternatively, chirality can be induced by co-crystallization with a chiral co-former. In such cases, the chiral molecule acts as a template, directing the achiral this compound molecules to assemble in a specific stereochemical arrangement through intermolecular interactions. rsc.org The combination of hydrogen bonding and π-π stacking interactions can lock the achiral molecules into a chiral conformation within the crystal lattice, leading to materials with bulk chirality. rsc.org The development of such assemblies from simple achiral building blocks is a significant goal in materials science, with potential applications in asymmetric catalysis and enantioselective separations. nih.gov

Integration into Covalent Organic Frameworks (COFs) and Porous Organic Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable properties, making them promising for applications in gas storage, catalysis, and sensing. The specific geometry and functionality of the molecular building blocks used in their synthesis are critical for defining the final properties of the material.

This compound is a prime candidate for use as a linker in the construction of COFs and other porous organic materials. The aminophenyl moiety provides a reactive primary amine group that can undergo condensation reactions with aldehydes to form robust imine linkages (–C=N–), a common and reliable method for COF synthesis. The presence of the amine group is crucial for the polycondensation process that leads to the extended network.

The pyridinyl moiety serves a dual purpose. Structurally, the V-shape of the benzophenone (B1666685) core, combined with the linear disposition of the pyridine ring, acts as a rigid, angular node or linker that dictates the topology of the resulting framework. Functionally, the nitrogen atom within the pyridine ring is a basic Lewis site that can be integrated into the pore walls of the COF. These exposed nitrogen sites can serve as active centers for catalysis, binding sites for metal ions, or recognition sites for specific guest molecules, such as CO₂.

The integration of this compound into porous materials allows for the precise tuning of their porosity and chemical functionality. The pore size and surface area of the resulting COF can be systematically controlled by selecting co-building blocks (e.g., dialdehydes or trialdehydes) of different lengths and geometries. Using a longer co-linker would result in a more expanded network with larger pores, while a shorter co-linker would lead to a more compact structure.

Exploration of this compound in Responsive Material Systems

Responsive or "smart" materials, which change their properties in response to external stimuli, are at the forefront of materials science. The unique electronic and chemical features of this compound make it a valuable component for designing such systems, particularly those sensitive to pH and light.

The pyridine unit is a well-established functional group for creating pH-responsive materials. mdpi.commdpi.com The nitrogen atom in the pyridine ring can be protonated in acidic conditions, leading to significant changes in the electronic structure and intermolecular interactions of the material. nih.gov When this compound is incorporated as a monomer into a polymer chain, the resulting material can exhibit pH-sensitive behavior. For example, the protonation of the pyridine sites can induce swelling in a hydrogel, alter the fluorescence properties of a conjugated polymer, or change the electrical conductivity of a thin film. researchgate.netresearchgate.net This response is reversible upon changing the pH back to neutral or basic conditions.

Furthermore, the benzophenone-like core of the molecule suggests potential for creating photoresponsive materials. Ketone moieties, particularly in aromatic systems, can be photoactive and participate in photochemical reactions upon UV irradiation. nrel.gov Research on related pyridine-ketone ligands has shown that their coordination complexes can exhibit solid-state photoresponsive color changes. nih.gov Incorporating this compound into a material could impart similar photochromic or photoreactive properties, enabling applications in optical switching, data storage, or light-controlled release systems.

An extensive search for scientific literature and data concerning the catalytic applications of "this compound" and its derivatives has been conducted. Despite a thorough investigation into the development of catalysts from this compound for organic transformations, its use in metal-catalyzed reactions, and its incorporation into heterogeneous catalytic systems such as Covalent Organic Frameworks (COFs), no specific research findings or detailed data corresponding to the requested article outline were found.

The scientific literature does not appear to contain studies focused on the catalytic properties of "this compound" within the specific contexts of the provided outline. Research on related structures, such as other aminophenyl compounds or different pyridine derivatives, exists in the field of catalysis, but a direct link to the specified methanone (B1245722) compound in the roles outlined is not present in the available information. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific content requirements of the user's request.

Exploration of Biological Target Interactions and Mechanistic Studies Involving 4 Aminophenyl Pyridin 4 Yl Methanone

Investigation of Molecular Recognition and Binding Affinities with Biological Targets

Detailed experimental data on the specific molecular recognition and binding affinities of (4-Aminophenyl)(pyridin-4-yl)methanone with various biological targets are not extensively documented in publicly available literature. However, the structural components of the molecule, namely the 4-aminophenyl and pyridin-4-yl groups, are prevalent in compounds known to interact with a range of biological targets.

Research on analogous structures provides some insights into potential interactions. For instance, derivatives of pyridine (B92270) have been shown to exhibit considerable activity at various receptors, including the muscarinic acetylcholine (B1216132) receptor M4, where subtle chemical modifications can influence binding affinity and allosteric modulation. nih.gov Similarly, compounds with aminophenyl moieties are investigated for their roles in diverse biological activities, and their binding affinities are often evaluated in the context of specific targets like viral proteases. biointerfaceresearch.com

Future research would benefit from screening this compound against a panel of biological targets to determine its binding profile and identify potential therapeutic applications. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be invaluable in quantifying its binding affinities.

Structure-Activity Relationship (SAR) Studies for Elucidating Key Structural Determinants in Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs to identify key structural determinants for its interactions.

Although a dedicated SAR study on this specific compound is not widely reported, general principles can be inferred from studies on related pyridine and aminoquinoline derivatives. nih.govmdpi.com Key areas for modification and evaluation would include:

The Aminophenyl Ring: The position and nature of substituents on the aminophenyl ring can significantly impact activity. For example, the amino group's position (ortho, meta, or para) and its substitution could influence binding.

The Pyridine Ring: Modifications to the pyridine ring, such as the introduction of substituents or changing the position of the nitrogen atom, could alter the compound's electronic properties and steric profile, thereby affecting its interaction with biological targets.

The Ketone Linker: The carbonyl group acts as a key linker and a potential hydrogen bond acceptor. Its reduction to an alcohol or replacement with other functional groups would provide valuable SAR insights.

A review of pyridine derivatives has shown that the presence and position of certain functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the introduction of bulky groups or halogen atoms may decrease activity. nih.gov

The table below outlines potential modifications to the this compound scaffold and their hypothetical impact on biological activity based on general SAR principles.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Aminophenyl Ring | Substitution on the ring | Could enhance or decrease activity depending on the substituent's electronic and steric properties. |

| N-alkylation or N-acylation of the amino group | May alter solubility and hydrogen bonding capacity, potentially affecting target binding. | |

| Pyridine Ring | Introduction of substituents | Could modulate potency and selectivity for specific biological targets. |

| Isomeric variation (e.g., pyridin-2-yl or pyridin-3-yl) | Likely to significantly change the orientation of the molecule in a binding pocket. | |

| Ketone Linker | Reduction to an alcohol | Would introduce a hydrogen bond donor and change the geometry of the molecule. |

| Replacement with other linkers (e.g., methylene, ether) | Could alter the flexibility and conformational preferences of the compound. |

Systematic exploration of these modifications would be crucial in elucidating the key structural features required for potent and selective biological activity.

Mechanistic Insights into Molecular Modulation of Biological Pathways

While the precise mechanism of action for this compound has not been fully elucidated, studies on structurally related compounds offer potential insights. A notable example is the investigation of derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov

In this study, certain derivatives were found to potently inhibit FLT3 and its internal tandem duplication (ITD) mutants, which are associated with acute myeloid leukemia (AML). nih.gov The biochemical analyses revealed that these compounds could inhibit FLT3 signaling pathways and induce apoptosis in AML cell lines. nih.gov This suggests that the aminophenyl-pyridine scaffold could be a valuable starting point for the development of kinase inhibitors.

The potential mechanisms through which this compound or its derivatives might exert their biological effects could include:

Enzyme Inhibition: The compound could bind to the active site of an enzyme, preventing its normal function. The pyridine and aminophenyl rings could engage in pi-stacking interactions, while the carbonyl and amino groups could form hydrogen bonds.

Receptor Modulation: It might act as an agonist or antagonist at a specific receptor, thereby activating or blocking a signaling pathway.

Interference with Protein-Protein Interactions: The molecule could position itself at the interface of two interacting proteins, disrupting the formation of a functional complex.

Further mechanistic studies, such as kinase profiling, cell-based signaling assays, and gene expression analysis, would be necessary to identify the specific biological pathways modulated by this compound.

Application of Computational Biology for Target Identification and Validation

Computational biology and chemoinformatics have become indispensable tools in modern drug discovery, enabling the prediction of potential biological targets and the elucidation of binding modes. nih.govresearchgate.net For this compound, various computational approaches can be employed for target identification and validation.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org By docking this compound into the crystal structures of various proteins, researchers can estimate its binding affinity and identify key interactions. For example, docking studies on other pyridine derivatives have revealed hydrogen bonding and other short contacts that contribute to their binding to EGFR protein. semanticscholar.org

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By creating a pharmacophore model based on this compound, it is possible to screen large compound libraries to identify other molecules with similar potential biological activities.

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. biointerfaceresearch.com These predictions help in the early assessment of a compound's drug-like properties. For instance, in silico tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Network Pharmacology: This approach involves constructing and analyzing biological networks to understand the complex interactions between drugs, targets, and diseases. mdpi.com By identifying the potential targets of this compound, network pharmacology can help to elucidate its mechanism of action and predict its therapeutic effects.

The table below summarizes the application of various computational tools in the study of this compound.

| Computational Tool | Application | Predicted Outcome |

| Molecular Docking | Binding mode prediction | Identification of key amino acid residues involved in binding and estimation of binding energy. |

| Pharmacophore Modeling | Virtual screening | Discovery of novel compounds with similar activity profiles. |

| In Silico ADMET | Drug-likeness prediction | Assessment of pharmacokinetic and toxicological properties. |

| Network Pharmacology | Target identification and pathway analysis | Elucidation of the compound's mechanism of action and potential therapeutic indications. |

While computational studies provide valuable hypotheses, experimental validation is crucial to confirm the predicted biological activities and mechanisms of action of this compound.

Future Research Directions and Translational Outlook for 4 Aminophenyl Pyridin 4 Yl Methanone

Advancements in High-Throughput Synthesis and Combinatorial Chemistry

The exploration of the chemical space surrounding (4-Aminophenyl)(pyridin-4-yl)methanone is a critical step in elucidating its structure-activity relationships and identifying derivatives with enhanced properties. High-throughput synthesis (HTS) and combinatorial chemistry are poised to revolutionize this process. Future research will likely focus on the development of automated synthesis platforms capable of generating large libraries of analogues.

These efforts could involve parallel synthesis techniques where variations are introduced at key positions of the molecule, such as the amine group, the phenyl ring, and the pyridine (B92270) ring. For instance, the primary amine could be acylated, alkylated, or sulfonated with a diverse range of building blocks to probe its influence on biological activity or material properties. Similarly, substitutions on the phenyl and pyridine rings could be systematically varied to modulate electronic and steric parameters.

Table 1: Potential High-Throughput Synthesis Strategies for this compound Derivatives

| Synthesis Approach | Target Modification | Potential Reagents/Building Blocks | Desired Outcome |

| Parallel Acylation | Modification of the 4-amino group | Diverse carboxylic acids, acid chlorides, or anhydrides | Library of amide derivatives |

| Parallel Suzuki Coupling | Functionalization of halogenated precursors | Various boronic acids and esters | Introduction of diverse aryl or heteroaryl groups |

| Reductive Amination | Derivatization of the amino group | A wide array of aldehydes and ketones | Generation of a secondary amine library |

| C-H Activation | Direct functionalization of aromatic rings | Catalysts enabling late-stage diversification | Rapid access to novel structural motifs |

The integration of machine learning algorithms with these combinatorial approaches will further accelerate the discovery process. By analyzing the data from initial screening rounds, predictive models can guide the synthesis of subsequent, more focused libraries, thereby optimizing the hit-to-lead process.

Exploration of Novel Material Platforms and Advanced Applications

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science. The pyridine nitrogen can act as a ligand for metal coordination, while the aminophenyl group can participate in hydrogen bonding and polymerization reactions. This dual functionality opens avenues for the design of novel materials.

Future research could explore the incorporation of this methanone (B1245722) as a building block in metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could exhibit interesting properties such as porosity, catalysis, or luminescence, with potential applications in gas storage, separation, or chemical sensing. Furthermore, the primary amine offers a reactive handle for grafting the molecule onto polymer backbones or surfaces, leading to functional materials with tailored optical, electronic, or recognition properties.

Advanced applications could also emerge in the field of organic electronics. The conjugated system spanning the two aromatic rings suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), either as a host material, an emitter, or a component of a charge-transport layer.

Development of Sophisticated Computational Models for Predictive Research

In silico methods are indispensable tools in modern chemical research, and their application to this compound is expected to grow in sophistication. Future computational studies will likely move beyond simple molecular docking to more comprehensive and predictive models.

The development of robust Quantitative Structure-Activity Relationship (QSAR) models, based on large datasets of derivatives, will be crucial for predicting the biological activity of novel analogues before their synthesis. Furthermore, advanced molecular dynamics (MD) simulations can provide deep insights into the conformational dynamics of the molecule and its interactions with biological targets or material interfaces.

The use of quantum mechanics (QM) calculations will be instrumental in accurately predicting the electronic properties of the molecule and its derivatives, which is vital for designing materials for electronic and optical applications. These QM-based predictions can guide the synthetic chemist in targeting molecules with desired absorption and emission spectra or charge-transport characteristics.

Table 2: Prospective Computational Modeling Approaches for this compound

| Modeling Technique | Research Objective | Predicted Parameters | Potential Impact |

| QSAR | Predict biological activity of derivatives | IC50, Ki, binding affinity | Guide library design, prioritize synthetic targets |

| Molecular Dynamics | Understand conformational flexibility and binding modes | Free energy of binding, interaction profiles | Elucidate mechanism of action, inform lead optimization |

| Quantum Mechanics | Predict electronic and optical properties | HOMO/LUMO energies, absorption/emission wavelengths | Design of novel materials for optoelectronic applications |

| Virtual Screening | Identify new biological targets or applications | Binding scores, interaction fingerprints | Repurposing of the scaffold, discovery of new leads |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological effects of this compound and its derivatives, an integrated, systems-level approach is necessary. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.

Future research in this area could involve treating cell lines or model organisms with the compound and subsequently analyzing the global changes in gene expression, protein levels, and metabolite concentrations. This multi-omics data can help to identify the primary molecular targets, uncover off-target effects, and elucidate the downstream signaling pathways that are modulated.

For instance, transcriptomic analysis might reveal the upregulation of specific genes involved in a particular disease pathway, suggesting a potential therapeutic application. Proteomic studies could identify the direct protein binders of the compound, while metabolomics could shed light on its effects on cellular metabolism. The integration of these datasets through bioinformatics and systems biology approaches will be key to constructing a comprehensive picture of the compound's mechanism of action and to identifying potential biomarkers for its efficacy. This deep biological understanding is a prerequisite for the successful translation of a promising compound from the laboratory to clinical or industrial applications.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 62–75 | ≥95% | |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 78–85 | ≥98% | |

| Reductive Amination | NaBH₄ | 50–65 | 90–92% |

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Example Data Contradiction:

Conflicting NMR signals for NH₂ protons (e.g., broad vs. sharp peaks) may arise from solvent polarity or tautomerism. Resolution involves:

What computational strategies predict the biological targets of this compound?

Advanced Research Focus:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. The pyridinyl group often interacts with ATP-binding pockets, while the aminophenyl moiety may engage in π-π stacking .

- Validate docking poses with MD simulations (AMBER/CHARMM) to assess binding stability .

- QSAR Modeling :

- Train models on analogs (e.g., pyridin-4-yl methanones with varied substituents) to correlate structural features (e.g., logP, H-bond donors) with activity .

Key Findings from Analogs:

- Methylsulfonyl analogs show enhanced kinase inhibition due to improved solubility and target engagement .

- Aminophenyl derivatives exhibit selectivity for serotonin receptors over dopamine receptors, attributed to steric and electronic effects .

How do researchers address conflicting bioactivity data in studies of this compound?

Data Contradiction Analysis:

- Case Study : Discrepant IC₅₀ values in enzyme inhibition assays.

- Root Cause : Variability in assay conditions (e.g., buffer pH, ATP concentration).

- Resolution :

Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Standardized protocols : Adhere to NIH/NCBI guidelines for kinase assays .

Meta-analysis : Pool data from independent studies to identify outliers .

Q. Table 2: Bioactivity Data Comparison

| Assay Type | IC₅₀ (nM) | Reference | Notes |

|---|---|---|---|

| Fluorescence-based | 120 ± 15 | High false-positive rate | |

| Radioisotopic | 45 ± 5 | Gold standard method |

What experimental design considerations optimize pharmacological studies of this compound?

Advanced Experimental Design:

- In vitro/In vivo Correlation :

- Use Caco-2 cells to predict oral bioavailability. The compound’s logP (~2.5) suggests moderate permeability .

- PK/PD modeling : Incorporate hepatic microsomal stability data to adjust dosing regimens .

- Toxicology Screening :

Critical Pitfalls:

- Solubility : Use co-solvents (e.g., PEG 400) or nanoformulation to address poor aqueous solubility.

- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., N-oxide formation) .

How does the electronic nature of substituents influence the compound’s reactivity?

Structure-Activity Relationship (SAR) Insights:

- Aminophenyl Group :

- Pyridinyl Ring :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.